Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis-
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Overview
Description
cis-1-(tert-pentyl)-4-ethoxycyclohexane , is a cyclic hydrocarbon with the chemical formula C₁₁H₂₂ . It belongs to the class of cycloalkanes and features a cyclohexane ring substituted with tert-pentyl (1,1-dimethylpropyl) and ethoxy (C₂H₅O) groups. The compound exists in a cis configuration, where the tert-pentyl and ethoxy groups are on the same side of the ring .
Preparation Methods
Synthetic Routes:: The synthesis of cis-1-(tert-pentyl)-4-ethoxycyclohexane involves several synthetic routes. One common method is the alkylation of cyclohexanone with tert-pentyl bromide, followed by reduction of the resulting ketone using sodium borohydride. Ethoxylation can then be achieved by reacting the intermediate with ethanol and an acid catalyst.
Industrial Production:: Industrial production methods typically involve large-scale processes. specific details regarding industrial-scale synthesis are proprietary and may not be widely available.
Chemical Reactions Analysis
Reactions::
Oxidation: cis-1-(tert-pentyl)-4-ethoxycyclohexane can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the ketone intermediate during synthesis is a crucial step.
Substitution: The tert-pentyl group can be substituted under appropriate conditions.
- Alkylation: tert-pentyl bromide, base (e.g., potassium carbonate)
- Reduction: Sodium borohydride
- Ethoxylation: Ethanol, acid catalyst (e.g., sulfuric acid)
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield alcohol or ketone derivatives, while substitution can lead to various tert-pentyl-substituted cyclohexane derivatives.
Scientific Research Applications
Cis-1-(tert-pentyl)-4-ethoxycyclohexane finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: Investigated for potential pharmaceutical applications.
Chemical Industry: Used in the production of specialty chemicals.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
Cis-1-(tert-pentyl)-4-ethoxycyclohexane shares similarities with other cyclohexane derivatives, such as:
Cyclohexane, (1,1-dimethylethyl)-: Features a tert-butyl group instead of tert-pentyl.
Cyclohexane, 1,3-dimethyl-, cis-: Contains two methyl groups in a cis configuration.
Its uniqueness lies in the combination of the tert-pentyl and ethoxy substituents.
Properties
CAS No. |
181258-89-9 |
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Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
1-ethoxy-4-(2-methylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C13H26O/c1-5-13(3,4)11-7-9-12(10-8-11)14-6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
KDPSHFVSTJYAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)OCC |
Origin of Product |
United States |
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